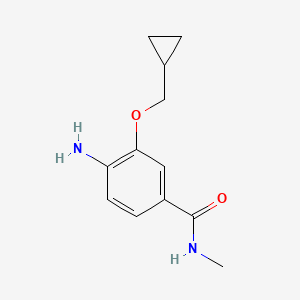![molecular formula C8H13Cl3N2 B1454189 [1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride CAS No. 1240528-37-3](/img/structure/B1454189.png)
[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride
Overview
Description
[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C8H13Cl3N2 . It is a hydrazine derivative, characterized by the presence of a chlorophenyl group attached to an ethyl hydrazine backbone. The compound exists as a white crystalline solid and is typically encountered in its dihydrochloride salt form .
Synthesis Analysis
The synthesis of This compound involves the reaction of 1-(4-chlorophenyl)ethylamine with hydrochloric acid. The resulting dihydrochloride salt is obtained as a product. The synthetic pathway is well-documented in the literature, and variations may exist depending on the specific research context .
Molecular Structure Analysis
For a visual representation, refer to the ChemSpider entry .
Chemical Reactions Analysis
The chemical reactivity of This compound has been explored in various studies. It can participate in reactions such as acylation, alkylation, and condensation reactions. Researchers have investigated its potential as a building block for the synthesis of other organic compounds .
Scientific Research Applications
Antitubercular Activity
Research on derivatives of isoniazid, a well-known antitubercular drug, shows that modifications such as 2-isonicotinoylhydrazinecarboxamide and related compounds exhibit significant anti-tubercular activity. These derivatives demonstrate efficacy against various strains of Mycobacterium tuberculosis, including those resistant to standard treatments, highlighting the potential of [1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride related compounds in the development of new antitubercular drugs (Asif, 2014).
Electrochemical Sensing Applications
Graphene-based nanomaterials show promise in the development of high-performance electrochemical sensors for detecting substances like hydrazine, due to their large surface area and excellent electron transference properties. This indicates a potential application for this compound in creating sensitive, stable, and portable sensors for environmental monitoring and safety (Singh et al., 2022).
Environmental and Safety Applications
Research into the treatment of hazardous wastes with ozone and ultraviolet radiation points to the feasibility of treating water contaminated with hydrazine-based propellants. This suggests that derivatives of this compound could be involved in environmental protection efforts, particularly in treating waste waters from space launch operations and other industrial activities, thus mitigating their impact on the environment (Judeikis & Hill, 1991).
properties
IUPAC Name |
1-(4-chlorophenyl)ethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.2ClH/c1-6(11-10)7-2-4-8(9)5-3-7;;/h2-6,11H,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCZVBRTXAISBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B1454109.png)









![4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B1454128.png)
![1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1454129.png)